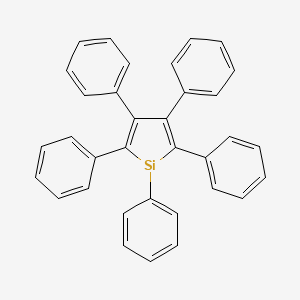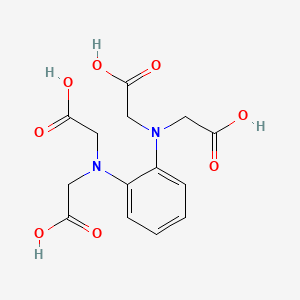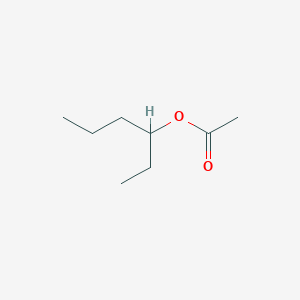
烯丙基间溴苯醚
概述
描述
Allyl m-bromophenyl ether is an organic compound with the formula C6H5OCH2CH=CH2 . It is a colorless solid . The allyl group is a commonly used protecting group for alcohols, with relative stability towards both acidic and basic conditions .
Synthesis Analysis
Allyl m-bromophenyl ether is prepared by the reaction of sodium phenoxide with allyl bromide . The yield is almost quantitative when the reaction is conducted in homogeneous solution using dimethoxyethane . Ethers have been synthesized by different protocols such as Williamson ether synthesis, the Mitsunobu reaction, bimolecular dehydration, the Ullmann method, a transition metal-free coupling reaction between aliphatic alcohols and unsymmetric diaryliodonium salts, room temperature ionic liquid promoted synthesis, Cu(II) catalyzed synthesis, microwave assisted synthesis, and synthesis under solvent free micellar conditions .Molecular Structure Analysis
The molecular structure of Allyl m-bromophenyl ether consists of an oxygen atom bonded to two alkyl or aryl groups . It is categorized as an aryl ether and an allyl ether .Chemical Reactions Analysis
The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers . Heating an allyl aryl ether to 250 oC causes an intramolecular rearrangement to produce an o-allylphenol .Physical And Chemical Properties Analysis
Allyl m-bromophenyl ether is a colorless solid . The allyl group is a commonly used protecting group for alcohols, with relative stability towards both acidic and basic conditions .科学研究应用
合成与表征
烯丙基间溴苯醚通过各种化学过程合成,展示了其在有机化学中的多功能性。例如,它已使用无机催化剂由 4-溴苯酚和烯丙基氯制备。该工艺的可行性和结果的高纯度已通过 FT-IR、1H-NMR 和 GC-MS 分析得到证实 (刘润山,2009)。
在有机合成中的应用
烯丙基间溴苯醚用于合成各种有机化合物。例如,它参与通过分子内和分子间自由基反应形成双碳碳键,从而产生 2, 3-二氢苯并呋喃和 2, 3-二氢吲哚衍生物 (H. 东乡和 O. 菊池,1988)。类似地,它已被用于烯丙基芳基醚的克莱森重排,突出了其在高级有机合成方法中的作用 (齐慧等人,2020)。
电化学应用
在电化学中,烯丙基间溴苯醚因其在分子内环化过程中的潜力而受到研究。这可以通过使用 Ni(II) 和 Co(II) 络合物作为电子转移介体的电化学分子内环化反应得到证明,在特定条件下产生环状化合物 (E. Duñach 等人,2003)。
在介电材料中的潜力
在电子学领域,烯丙基间溴苯醚衍生物(如烯丙基苯基噻吩醚)已被探索作为有机薄膜晶体管的新型潜在介电材料。使用 XPS、AFM 和 STM 等技术对这些材料进行了表征,证明了它们在有机电子学中的潜在应用 (A. Sathyapalan 等人,2008)。
环境影响研究
虽然与烯丙基间溴苯醚的应用没有直接关系,但对与烯丙基间溴苯醚类似的化合物的环境影响也进行了研究。例如,一项关于三溴苯氧基阻燃剂(包括类似的化合物,如烯丙基 2,4,6-三溴苯基醚)的研究检查了它们在大湖区附近的大气浓度,反映了这些化合物更广泛的环境相关性 (Yun-Juan Ma 等人,2012)。
作用机制
The Claisen rearrangement takes place through a concerted mechanism in which a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks . This rearrangement initially produces the non-aromatic 6-allyl-2,4-cyclohexadienone intermediate which quickly undergoes a proton shift to reform the aromatic ring in the o-allylphenol product .
安全和危害
未来方向
The properties of the allylic double bond may be exploited to effect a one-step deprotection, by activation of the double bond by a palladium catalyst with subsequent reduction or SET (single electron transfer), or by selective oxidation . Some of these newer methods are highlighted below . Micellar conditions are a new direction of study for ether synthesis as they are simple, efficient, economical and environmentally friendly .
属性
IUPAC Name |
1-bromo-3-prop-2-enoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXOLQLLJSDRBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292952 | |
| Record name | allyl m-bromophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl m-bromophenyl ether | |
CAS RN |
41388-50-5 | |
| Record name | NSC86571 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | allyl m-bromophenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

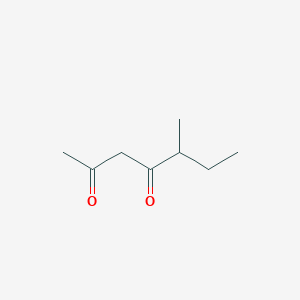
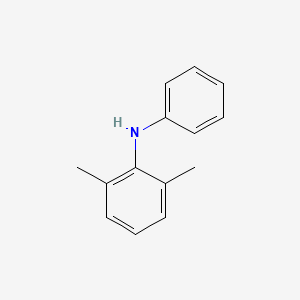
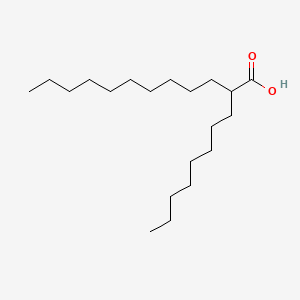
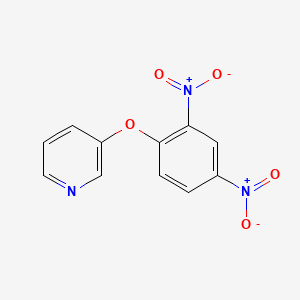

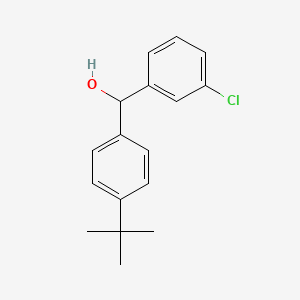
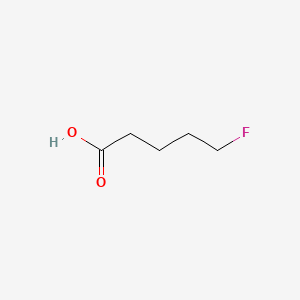

silane](/img/structure/B3052367.png)
